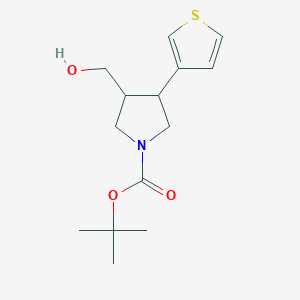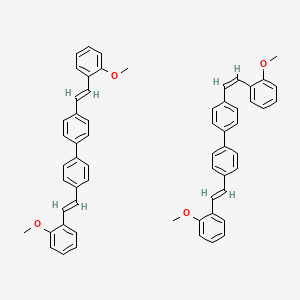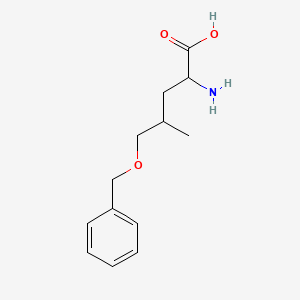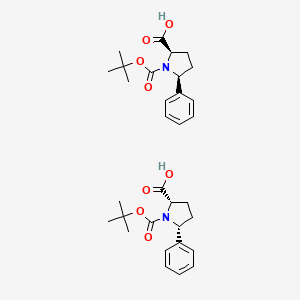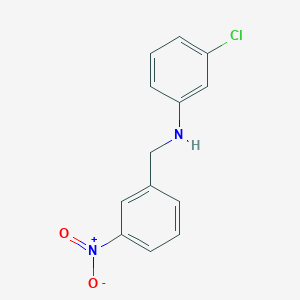
3-chloro-N-(3-nitrobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-(3-nitrobencil)anilina: es un compuesto orgánico con la fórmula molecular C13H11ClN2O2 . Es un derivado de la anilina, donde el nitrógeno de la anilina está sustituido por un grupo 3-nitrobencilo y el anillo de benceno está sustituido por un átomo de cloro en la tercera posición
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-cloro-N-(3-nitrobencil)anilina típicamente implica un proceso de varios pasos:
Nitración de Cloruro de Bencilo: El cloruro de bencilo se nitro mediante una mezcla de ácido nítrico concentrado y ácido sulfúrico para producir 3-nitrocloruro de bencilo.
Aminación: El 3-nitrocloruro de bencilo luego se hace reaccionar con anilina en presencia de una base como hidróxido de sodio o carbonato de potasio para formar 3-nitrobencilanilina.
Cloración: Finalmente, la 3-nitrobencilanilina se clora usando un agente clorante como cloruro de tionilo o pentacloruro de fósforo para producir 3-cloro-N-(3-nitrobencil)anilina
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto probablemente seguirían rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto puede implicar el uso de reactores de flujo continuo y técnicas de separación y purificación más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El grupo nitro en 3-cloro-N-(3-nitrobencil)anilina se puede reducir a un grupo amino usando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo nitro, para formar 3-cloro-N-(3-aminobencil)anilina.
Sustitución: El átomo de cloro se puede sustituir por nucleófilos en reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Gas hidrógeno, catalizador de paladio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Productos Principales:
Reducción: 3-cloro-N-(3-aminobencil)anilina.
Sustitución: Varias anilinas sustituidas dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Química:
Síntesis Orgánica: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales:
Biología y Medicina:
Farmacéuticos: Posible uso en el desarrollo de nuevos medicamentos debido a su similitud estructural con otros compuestos bioactivos.
Industria:
Mecanismo De Acción
El mecanismo de acción de la 3-cloro-N-(3-nitrobencil)anilina dependerá de su aplicación específica
Grupo Nitro: Puede participar en reacciones redox.
Átomo de Cloro: Puede sufrir reacciones de sustitución.
Nitrógeno de Anilna: Puede formar enlaces de hidrógeno y participar en reacciones nucleofílicas.
Estas interacciones pueden afectar las vías moleculares y los procesos biológicos, haciendo que el compuesto sea útil en varias aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares:
- 3-cloro-N-(3-nitrobencilideno)anilina
- 2-cloro-N-(3-nitrobencilideno)anilina
- 4-cloro-N-(3-nitrobencilideno)anilina
Comparación:
- Diferencias Estructurales: La posición de los grupos cloro y nitro puede afectar la reactividad y las propiedades de los compuestos.
- Reactividad: Los compuestos con diferentes posiciones de los grupos cloro y nitro pueden tener diferente reactividad en reacciones de sustitución y reducción.
- Aplicaciones: Las aplicaciones específicas pueden variar dependiendo de las diferencias estructurales y las propiedades resultantes .
Propiedades
Fórmula molecular |
C13H11ClN2O2 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
3-chloro-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-2-5-12(8-11)15-9-10-3-1-6-13(7-10)16(17)18/h1-8,15H,9H2 |
Clave InChI |
SGLUBPKKPRQWNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one](/img/structure/B12308389.png)
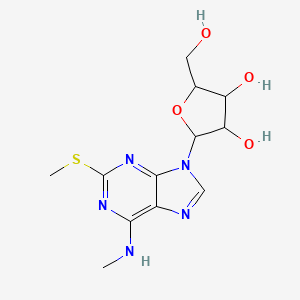
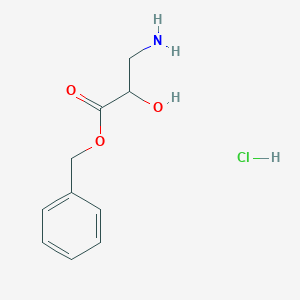
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B12308409.png)
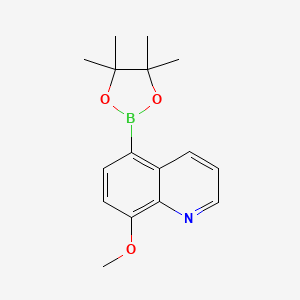
![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)

